molecular formula C21H21F2N3O3S2 B2879418 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one CAS No. 941987-79-7

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

Cat. No. B2879418
CAS RN: 941987-79-7
M. Wt: 465.53
InChI Key: NMOQDHJEZXYNPG-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C21H21F2N3O3S2 and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

One study focuses on the synthesis of novel piperazine derivatives and their antibacterial activities. For example, a specific derivative demonstrated enhanced antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Wu Qi, 2014).

Crystal Structure and Biological Evaluation

Another research effort detailed the synthesis, crystal structure characterization, and biological evaluation of a tert-butyl piperazine-1-carboxylate derivative. This compound exhibited moderate antibacterial and anthelmintic activities, suggesting its potential use in treating infections and parasitic worms (C. Sanjeevarayappa et al., 2015).

Anti-Microbial Screening

A study on fluoro-substituted sulphonamide benzothiazole compounds, including those with piperazine groups, was conducted to evaluate their antimicrobial activities. These compounds were synthesized with the aim of discovering potent biodynamic agents, demonstrating the ongoing research into new antimicrobial solutions (V. Jagtap et al., 2010).

Antipsychotic Potential

Research into conformationally constrained butyrophenones, which include derivatives similar to the chemical structure , showed potential as antipsychotic drugs. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, indicating their potential application in treating psychiatric disorders (E. Raviña et al., 2000).

Synthesis for Neuroleptic Agents

A key study in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol involved the use of compounds with a structure closely related to the chemical . These neuroleptic agents are part of a broader class of pharmaceuticals used for their antipsychotic effects, demonstrating the importance of such chemical structures in drug development (C. Botteghi et al., 2001).

properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S2/c22-15-6-8-16(9-7-15)31(28,29)14-2-5-19(27)25-10-12-26(13-11-25)21-24-20-17(23)3-1-4-18(20)30-21/h1,3-4,6-9H,2,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOQDHJEZXYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.